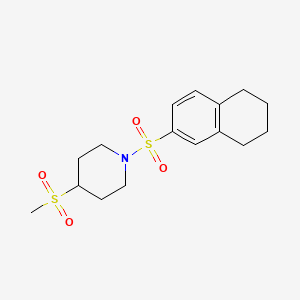

4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S2/c1-22(18,19)15-8-10-17(11-9-15)23(20,21)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKMVOSJNUWVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tetrahydronaphthalenyl Group: This step involves the attachment of the tetrahydronaphthalenyl group to the piperidine ring, often through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

Ion Channels: The compound could affect ion channel function, altering cellular excitability.

Comparison with Similar Compounds

Research Findings and Implications

- Target Selectivity: The dual sulfonylation in the target compound may confer broader enzyme inhibition compared to mono-sulfonylated derivatives. For example, carbonic anhydrase isoforms (CA-II, CA-IX) exhibit varying sensitivity to sulfonamide substituents .

- Metabolic Stability : The tetrahydronaphthalene moiety likely slows oxidative metabolism compared to phenyl-substituted analogs, as seen in LG100268’s extended half-life in preclinical models .

Biological Activity

The compound 4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine is a complex organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₄S₂

- CAS Number : 1335702-82-3

This compound features a piperidine ring substituted with sulfonyl and methylsulfonyl groups, which are known to enhance biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl groups can facilitate binding to active sites of enzymes, potentially leading to inhibition or modulation of their activity. For instance:

- Enzyme Inhibition : Compounds containing piperidine and sulfonyl groups have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and urease . This inhibition is significant in the context of treating conditions like Alzheimer's disease and urinary tract infections.

Pharmacological Applications

Research indicates that compounds similar to this compound have been evaluated for various therapeutic applications:

- Antibacterial Activity : Studies have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . This suggests potential use in treating bacterial infections.

- Anticancer Properties : The structural characteristics of piperidine derivatives indicate potential anticancer activity. Research into related compounds has shown efficacy in inhibiting cancer cell proliferation .

- Hypoglycemic Effects : Some derivatives have been noted for their ability to lower blood glucose levels, making them candidates for diabetes treatment .

Case Studies

- Antibacterial Screening : A series of synthesized piperidine derivatives were screened for antibacterial activity. Among them, several compounds exhibited significant inhibition against E. coli and Staphylococcus aureus, suggesting that modifications in the structure could enhance efficacy against resistant strains .

- Enzyme Inhibition Studies : In vitro studies have shown that certain derivatives of this compound significantly inhibit urease with IC50 values comparable to standard inhibitors used clinically. This highlights their potential in treating urease-related disorders .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds featuring piperidine and sulfonyl functionalities:

| Compound Name | Activity Type | Target Organism/Enzyme | IC50 Value |

|---|---|---|---|

| Compound A | Antibacterial | Salmonella typhi | 20 µg/mL |

| Compound B | AChE Inhibition | Human AChE | 0.63 µM |

| Compound C | Urease Inhibition | Helicobacter pylori | 15 µM |

| Compound D | Hypoglycemic | Rat Model | Not reported |

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing 4-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine in a laboratory?

- Methodological Answer : The synthesis typically involves sequential sulfonation of the piperidine core. Key steps include:

- Sulfonation : Reacting piperidine with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the methylsulfonyl group .

- Second Sulfonation : Coupling the intermediate with 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl chloride using a base like triethylamine to ensure regioselectivity .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methylsulfonyl δ ~3.0 ppm, tetrahydronaphthalene aromatic protons δ ~6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 398.12) and isotopic patterns .

- X-ray Crystallography : Resolve stereochemistry and sulfonyl group orientation in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic sulfonation steps, reducing side products (e.g., 15–20% yield increase vs. batch methods) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonation kinetics .

- DoE (Design of Experiments) : Systematically vary temperature (40–80°C), solvent polarity (THF vs. DMF), and stoichiometry to identify optimal parameters .

Q. How do electronic effects of sulfonyl groups modulate biological target interactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron-withdrawing effects of sulfonyl groups on piperidine’s basicity (pKa shifts ~1–2 units) .

- Docking Studies : Simulate binding to enzyme active sites (e.g., kinases) to predict steric/electronic complementarity .

- SAR Analysis : Compare analogs with varying sulfonyl substituents (e.g., methyl vs. phenyl) to correlate electronic profiles with activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., cell lines, IC₅₀ measurement methods) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., solvent DMSO’s cytotoxicity at >0.1% v/v) .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) and fluorescence polarization assays .

Q. How is metabolic stability evaluated in preclinical studies for this compound?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS (t₁/₂ <30 min suggests poor stability) .

- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

- In Vivo PK Studies : Measure bioavailability (%F) and clearance rates in rodent models after IV/PO administration .

Notes

- Contradictions : Discrepancies in biological activity (e.g., IC₅₀ variations) may arise from assay conditions or impurity profiles. Rigorous QC (e.g., chiral HPLC) is advised .

- Advanced Tools : Leverage AI-driven synthesis planners (e.g., Retrosynthesis Analysis in ) to propose novel routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.